Cas no 145022-45-3 (1-Ethyl-3-methylimidazolium methanesulfonate)

1-Ethyl-3-methylimidazolium methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 1-ETHYL-3-METHYLIMIDAZOLIUM METHANESULFONATE
- BASIONIC(TM) ST 35
- EMIM CH3SO3
- BASIONIC(R) ST 35
- 1-ethyl-3-methylimidazol-3-ium,methanesulfonate
- Basionics® ST 35
- Basionics ST 35
- Basionics'ST 35
- Basionics® ST 35
- DSSTox_CID_29075
- DSSTox_RID_83294
- DSSTox_GSID_49219
- IXLWEDFOKSJYBD-UHFFFAOYSA-M
- Tox21_202640
- TRA0075042
- AK176162
- AB1010977
- E0755
- 1-ethyl-3-methylimidazolium me-thanesulfonate
- 1-ethyl-3-methyl imidazoli
- EC 604-453-0
- 1-ethyl-3-methylimidazolium methanesulphonate
- CS-W015316
- 3-Ethyl-1-methyl-1H-imidazol-3-ium methanesulfonate
- AKOS015852472
- MFCD06798171
- SCHEMBL193347
- AKOS015912460
- 1-Ethyl-3-methylimidazoliummethanesulfonate
- CHEMBL3188888
- FT-0758849
- D70792
- 1-ethyl-3-methylimidazol-3-ium;methanesulfonate
- A884680
- 1-ethyl-3-methyl imidazolium methyl sulfonate
- 1-Ethyl-3-methylimidazolium methanesulfonate, >=95%
- 1H-Imidazolium, 3-ethyl-1-methyl-, methanesulfonate
- 1-Ethyl-3-methyl-1H-imidazol-3-ium methanesulfonate
- BS-15428
- DTXCID3029075
- NCGC00260188-01
- DTXSID7049219
- NC3ZYV4WKE
- CAS-145022-45-3
- 145022-45-3
- 1H-Imidazolium, 3-ethyl-1-methyl-, methanesulfonate (1:1)
- DB-063578
- 1-ethyl-3-methylimidazolium mesylate
- 1-Ethyl-3-methylimidazolium methanesulfonate
-
- MDL: MFCD06798171
- インチ: 1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
- InChIKey: IXLWEDFOKSJYBD-UHFFFAOYSA-M
- ほほえんだ: S(C([H])([H])[H])(=O)(=O)[O-].N1(C([H])=C([H])[N+](C([H])([H])[H])=C1[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 206.07300
- どういたいしつりょう: 206.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.4
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.24 g/cm3
- ゆうかいてん: 35°C
- ふってん: No data available
- フラッシュポイント: 華氏温度:546.8°f< br / >摂氏度:286°C< br / >
- 屈折率: 1.4970
- すいようせい: Soluble in water. Soluble in acetone, methanol .
- PSA: 74.39000
- LogP: 0.57470
- じょうきあつ: No data available
- ようかいせい: 未確定
1-Ethyl-3-methylimidazolium methanesulfonate セキュリティ情報
1-Ethyl-3-methylimidazolium methanesulfonate 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Ethyl-3-methylimidazolium methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003580-25g |
1-Ethyl-3-methylimidazolium methanesulfonate |
145022-45-3 | 99% | 25g |
¥232 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RC131-5g |
1-Ethyl-3-methylimidazolium methanesulfonate |
145022-45-3 | 98.0%(N) | 5g |
¥160.0 | 2022-05-30 | |
TRC | E937800-500mg |
1-Ethyl-3-methylimidazolium Methanesulfonate |
145022-45-3 | 500mg |
$ 80.00 | 2022-06-05 | ||
TRC | E937800-100mg |
1-Ethyl-3-methylimidazolium Methanesulfonate |
145022-45-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0755-25G |
1-Ethyl-3-methylimidazolium Methanesulfonate |
145022-45-3 | >98.0%(N) | 25g |
¥550.00 | 2024-04-17 | |
Chemenu | CM187602-25g |
1-Ethyl-3-methyl-1H-imidazol-3-ium methanesulfonate |
145022-45-3 | 95+% | 25g |
$59 | 2022-03-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E19210-25g |
1-Ethyl-3-methylimidazolium Methanesulfonate |
145022-45-3 | 98% | 25g |
¥296.0 | 2021-09-09 | |
abcr | AB289575-50 g |
1-Ethyl-3-methylimidazolium methanesulfonate; 99% |
145022-45-3 | 50g |
€154.00 | 2022-09-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809301-100g |
1-Ethyl-3-methylimidazolium methanesulfonate |
145022-45-3 | 99% | 100g |
¥1,071.00 | 2022-01-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E19210-5g |
1-Ethyl-3-methylimidazolium Methanesulfonate |
145022-45-3 | 98% | 5g |
¥37.0 | 2023-09-08 |
1-Ethyl-3-methylimidazolium methanesulfonate サプライヤー
1-Ethyl-3-methylimidazolium methanesulfonate 関連文献
-
J. S. Torrecilla,J. Palomar,J. Lemus,F. Rodríguez Green Chem. 2010 12 123
1-Ethyl-3-methylimidazolium methanesulfonateに関する追加情報
Professional Introduction to 1-Ethyl-3-methylimidazolium methanesulfonate (CAS No. 145022-45-3)
1-Ethyl-3-methylimidazolium methanesulfonate, identified by the Chemical Abstracts Service Number (CAS No.) 145022-45-3, is a prominent ionic liquid (IL) that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique physicochemical properties. As a member of the imidazolium family, this compound exhibits exceptional solvency capabilities, low volatility, and high thermal stability, making it an attractive candidate for a wide array of applications, particularly in catalysis, separation processes, and as a medium for organic synthesis.
The structure of 1-Ethyl-3-methylimidazolium methanesulfonate consists of an imidazolium cation ([C₃H₈N₂]⁺) and a methanesulfonate anion ([CH₃SO₃]⁻). The cation is derived from the substitution of two hydrogen atoms on the imidazole ring with an ethyl group at the 1-position and a methyl group at the 3-position. This specific substitution pattern contributes to the compound's favorable solvation properties, enabling it to dissolve a broad spectrum of polar and non-polar substances. The methanesulfonate anion, on the other hand, provides stability and enhances the compound's compatibility with various functional groups in organic molecules.
In recent years, 1-Ethyl-3-methylimidazolium methanesulfonate has been extensively studied for its potential in green chemistry initiatives. Ionic liquids are often lauded for their negligible vapor pressure, which minimizes environmental emissions during processes such as distillation or solvent evaporation. Furthermore, their high density allows for efficient heat transfer and improved reaction mass transfer, which can lead to enhanced reaction rates and yields. These attributes make 1-Ethyl-3-methylimidazolium methanesulfonate a promising alternative to traditional volatile organic solvents in industrial applications.
One of the most compelling areas of research involving 1-Ethyl-3-methylimidazolium methanesulfonate is its use as a catalyst or co-catalyst in organic transformations. Studies have demonstrated its effectiveness in promoting reactions such as esterification, alkylation, and polymerization under mild conditions. For instance, researchers have reported successful applications of this ionic liquid in the synthesis of biodiesel derivatives by catalyzing transesterification reactions between triglycerides and alcohols. The high selectivity and reusability of 1-Ethyl-3-methylimidazolium methanesulfonate as a catalyst contribute to its growing adoption in sustainable chemical processes.
Another notable application is in the field of pharmaceutical synthesis. The ability of 1-Ethyl-3-methylimidazolium methanesulfonate to dissolve both polar and non-polar substrates makes it an ideal medium for multi-step syntheses involving heterocyclic compounds. Recent studies have highlighted its role in facilitating the preparation of active pharmaceutical ingredients (APIs) by enhancing reaction efficiency and minimizing side product formation. Additionally, its compatibility with continuous flow chemistry systems has opened new avenues for scalable pharmaceutical production.
The pharmaceutical industry has also explored 1-Ethyl-3-methylimidazolium methanesulfonate as a potential drug delivery vehicle. Ionic liquids can form stable complexes with hydrophobic drugs, improving their solubility and bioavailability. Preliminary research suggests that formulations incorporating this ionic liquid may offer advantages over conventional delivery systems, such as prolonged circulation times and targeted release profiles. While further clinical trials are needed to validate these claims, the preliminary findings are encouraging for future drug development strategies.
Beyond catalysis and pharmaceutical applications, 1-Ethyl-3-methylimidazolium methanesulfonate has found utility in energy storage systems. Its high ionic conductivity makes it suitable for use as an electrolyte in supercapacitors and batteries. Researchers have investigated its performance in lithium-ion batteries, where it demonstrates improved ionic mobility and reduced internal resistance compared to traditional electrolytes. These properties could contribute to higher energy densities and longer cycle lifespans in next-generation energy storage devices.
The environmental impact of using 1-Ethyl-3-methylimidazolium methanesulfonate has also been a subject of interest. While ionic liquids are generally considered greener alternatives to conventional solvents due to their low volatility and biodegradability potential, their synthesis and disposal remain areas requiring optimization. Efforts are underway to develop more sustainable production methods for this compound, including bio-based cation synthesis and recyclable anion exchange processes. Such advancements would further solidify its position as an environmentally responsible chemical reagent.
In conclusion,1-Ethyl-3-methylimidazolium methanesulfonate (CAS No. 145022-45-3) is a versatile ionic liquid with broad applicability across multiple scientific disciplines. Its unique combination of solvency power, thermal stability, and catalytic activity positions it as a valuable tool in green chemistry initiatives. As research continues to uncover new uses for this compound—particularly in pharmaceutical synthesis and energy storage—its importance is likely to grow even further.
145022-45-3 (1-Ethyl-3-methylimidazolium methanesulfonate) 関連製品
- 1001754-30-8(3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine)
- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)
- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)

